Leukotriene B4 (LTB4) Receptor Antagonism: A Unique Pharmacological Profile of the Trans-Isomer
12-Hydroxy-9(E)-octadecenoic acid (ricinelaidic acid) acts as a direct antagonist at the leukotriene B4 (LTB4) receptor, with a measured binding affinity (Ki) of 2 µM in porcine neutrophil membranes. Functionally, it inhibits LTB4-induced chemotaxis and calcium flux in isolated human neutrophils with IC50 values of 10 µM and 7 µM, respectively [1]. This receptor antagonism is a specific and quantifiable property of the trans-isomer. While the cis-isomer, ricinoleic acid, has documented antinociceptive activity via TRPV1 channels, it does not exhibit the same LTB4 receptor antagonism profile [2].
| Evidence Dimension | LTB4 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 2 µM |
| Comparator Or Baseline | Ricinoleic acid (cis-isomer) - No reported LTB4 receptor antagonist activity |
| Quantified Difference | Qualitative difference in pharmacological target |
| Conditions | Porcine neutrophil membranes |
Why This Matters
This distinct pharmacological activity defines a unique research application for the trans-isomer in inflammation models where LTB4 signaling is a key pathway, justifying its selection over the cis-isomer.
- [1] Lipid Maps. Ricinelaidic acid (LMFA02000002). View Source
- [2] Vieira C, et al. Antinociceptive activity of ricinoleic acid, a capsaicin-like compound devoid of pungent properties. Eur J Pharmacol. 2000;407(1-2):109-16. View Source
